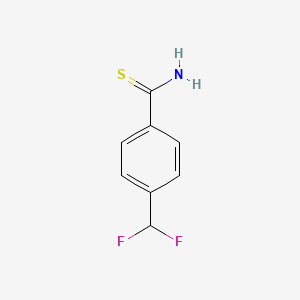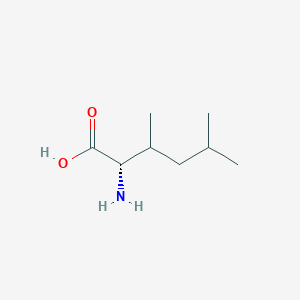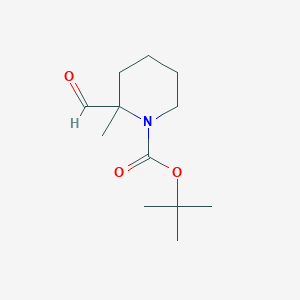
4-(Difluoromethyl)benzene-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)benzene-1-carbothioamide is an organic compound with the molecular formula C(_8)H(_7)F(_2)NS It is characterized by the presence of a difluoromethyl group attached to a benzene ring, which is further connected to a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)benzene-1-carbothioamide typically involves the introduction of the difluoromethyl group to a benzene ring followed by the addition of a carbothioamide group. One common method involves the use of difluoromethylation reagents to introduce the CF(_2)H group onto the benzene ring. This can be achieved through metal-based methods that transfer CF(_2)H to C(sp(^2)) sites both in stoichiometric and catalytic modes . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the difluoromethylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylation reagents. These processes are designed to be efficient and cost-effective, ensuring high yields and purity of the final product. The use of non-ozone depleting difluorocarbene reagents has also been explored to achieve X–H insertion with improved environmental safety .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)benzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzene derivatives. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
4-(Difluoromethyl)benzene-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical research.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)benzene-1-carbothioamide involves its interaction with molecular targets through its difluoromethyl and carbothioamide groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-({2-[(Difluoromethyl)sulfanyl]phenyl}amino)benzene-1-carbothioamide: Similar structure with a sulfanyl group instead of a direct difluoromethyl attachment.
2-(5-bromo-1H-indole-2-carbonyl)-N-phenyl hydrazine-1-carbothioamide: Contains an indole ring and a bromo substituent.
Uniqueness
4-(Difluoromethyl)benzene-1-carbothioamide is unique due to its specific combination of a difluoromethyl group and a carbothioamide group attached to a benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H7F2NS |
|---|---|
Molecular Weight |
187.21 g/mol |
IUPAC Name |
4-(difluoromethyl)benzenecarbothioamide |
InChI |
InChI=1S/C8H7F2NS/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7H,(H2,11,12) |
InChI Key |
HDZNVRCDNZAHNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{spiro[4.5]decan-8-ylidene}acetate](/img/structure/B13288303.png)
![(Butan-2-yl)[(2,3-difluorophenyl)methyl]amine](/img/structure/B13288306.png)

![5-amino-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B13288315.png)




amine](/img/structure/B13288354.png)


![3-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol](/img/structure/B13288364.png)

![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B13288386.png)
